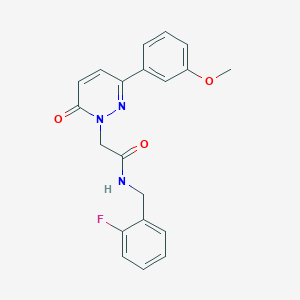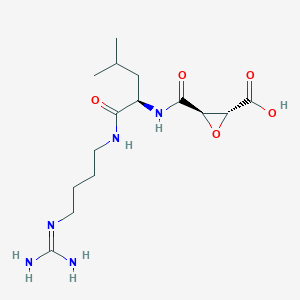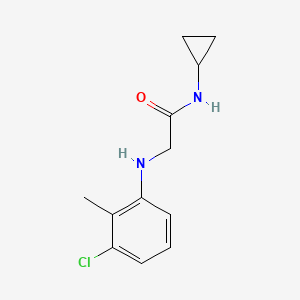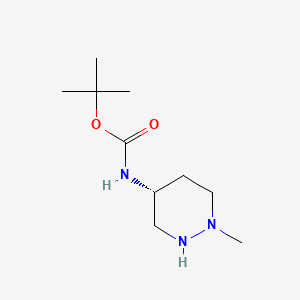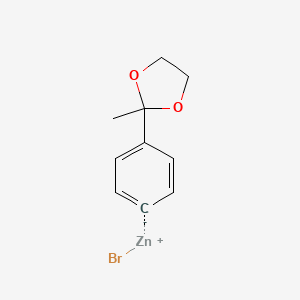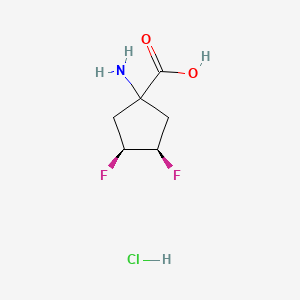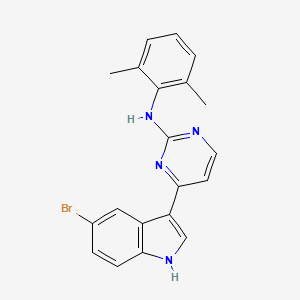
GSK-3|A inhibitor 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycogen synthase kinase-3 alpha inhibitor 6 is a compound that inhibits the activity of glycogen synthase kinase-3 alpha, a serine/threonine kinase involved in various cellular processes. Glycogen synthase kinase-3 alpha plays a crucial role in regulating glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibitors of glycogen synthase kinase-3 alpha have gained significant attention due to their potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glycogen synthase kinase-3 alpha inhibitor 6 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo various chemical transformations such as nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of glycogen synthase kinase-3 alpha inhibitor 6 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and process intensification are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Glycogen synthase kinase-3 alpha inhibitor 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of glycogen synthase kinase-3 alpha inhibitor 6, each with unique chemical and biological properties. These derivatives are often evaluated for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Glycogen synthase kinase-3 alpha inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the role of glycogen synthase kinase-3 alpha in various chemical reactions and pathways.
Biology: Researchers use the inhibitor to investigate the biological functions of glycogen synthase kinase-3 alpha in cell signaling, metabolism, and gene expression.
Medicine: The compound is explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Glycogen synthase kinase-3 alpha inhibitor 6 is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Glycogen synthase kinase-3 alpha inhibitor 6 exerts its effects by binding to the active site of glycogen synthase kinase-3 alpha, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. The compound specifically targets the serine/threonine residues in the active site, blocking the enzyme’s ability to transfer phosphate groups to its substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds share similar inhibitory effects on glycogen synthase kinase-3 alpha, including:
CHIR99021: A potent and selective inhibitor of glycogen synthase kinase-3 alpha and beta.
PF-04802367: An oxazole-carboxamide derivative developed by Pfizer.
Psoralidin: A natural compound with high binding affinity for glycogen synthase kinase-3 alpha
Uniqueness
Glycogen synthase kinase-3 alpha inhibitor 6 is unique due to its specific binding affinity and selectivity for glycogen synthase kinase-3 alpha. Unlike other inhibitors, it exhibits minimal off-target effects and has shown promising results in preclinical studies. Its unique chemical structure allows for the modulation of specific signaling pathways, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C20H17BrN4 |
|---|---|
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
4-(5-bromo-1H-indol-3-yl)-N-(2,6-dimethylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H17BrN4/c1-12-4-3-5-13(2)19(12)25-20-22-9-8-18(24-20)16-11-23-17-7-6-14(21)10-15(16)17/h3-11,23H,1-2H3,(H,22,24,25) |
InChI-Schlüssel |
CHYOFOOPPLMRGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=CC(=N2)C3=CNC4=C3C=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B14887570.png)
![(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole](/img/structure/B14887583.png)
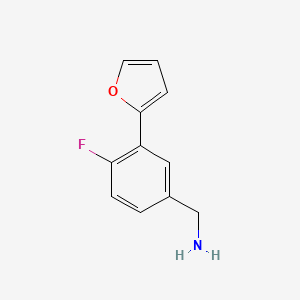
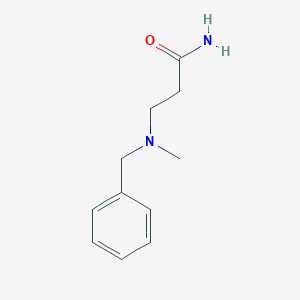
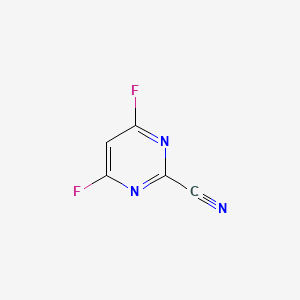

![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
